molecular formula C11H20Cl2N2 B13496165 (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride

Cat. No.: B13496165
M. Wt: 251.19 g/mol
InChI Key: YTWOQYPSWKHCAG-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylaminomethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-{4-[(methylamino)methyl]phenyl}ethan-1-amine dihydrochloride
  • (1R)-1-{4-[(ethylamino)methyl]phenyl}ethan-1-amine dihydrochloride
  • (1R)-1-{4-[(propylamino)methyl]phenyl}ethan-1-amine dihydrochloride

Uniqueness

(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

(1R)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-9(12)11-6-4-10(5-7-11)8-13(2)3;;/h4-7,9H,8,12H2,1-3H3;2*1H/t9-;;/m1../s1

InChI Key

YTWOQYPSWKHCAG-KLQYNRQASA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CN(C)C)N.Cl.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)CN(C)C)N.Cl.Cl

Origin of Product

United States

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